N-[3-carbamoyl-4-(4-ethylphenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CARBAMOYL-4-(4-ETHYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE is a complex organic compound with a unique structure that combines a thiophene ring, a furan ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CARBAMOYL-4-(4-ETHYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-CARBAMOYL-4-(4-ETHYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-CARBAMOYL-4-(4-ETHYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[3-CARBAMOYL-4-(4-ETHYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-CARBAMOYL-4-(4-METHYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
- N-[3-CARBAMOYL-4-(4-PROPYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
Uniqueness
N-[3-CARBAMOYL-4-(4-ETHYLPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[3-carbamoyl-4-(4-ethylphenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C20H20N2O3S/c1-4-13-5-7-14(8-6-13)16-10-26-20(17(16)18(21)23)22-19(24)15-9-11(2)25-12(15)3/h5-10H,4H2,1-3H3,(H2,21,23)(H,22,24) |
InChI Key |
NHXGBFHKCAMABU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=C(OC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.